molecular formula C23H26ClF4NO B13749335 Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- CAS No. 40504-42-5

Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)-

Katalognummer: B13749335
CAS-Nummer: 40504-42-5
Molekulargewicht: 443.9 g/mol
InChI-Schlüssel: ZDEIZGPXMCOMLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyrophenone, 4'-fluoro-4-(4-(α,α,α-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- is a structurally complex butyrophenone derivative. Butyrophenones are a class of compounds historically significant for their antipsychotic properties, acting primarily as dopamine D2 receptor antagonists . This compound features a fluorine substituent at the 4' position of the phenyl ring and a cyclohexylamino group substituted with a trifluoromethyl-p-tolyl moiety. The hydrochloride salt enhances solubility, a common modification to improve bioavailability in pharmaceutical applications .

Eigenschaften

CAS-Nummer

40504-42-5

Molekularformel

C23H26ClF4NO

Molekulargewicht

443.9 g/mol

IUPAC-Name

[4-(4-fluorophenyl)-4-oxobutyl]-[4-[4-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride

InChI

InChI=1S/C23H25F4NO.ClH/c24-20-11-5-18(6-12-20)22(29)2-1-15-28-21-13-7-17(8-14-21)16-3-9-19(10-4-16)23(25,26)27;/h3-6,9-12,17,21,28H,1-2,7-8,13-15H2;1H

InChI-Schlüssel

ZDEIZGPXMCOMLO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C2=CC=C(C=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this butyrophenone hydrochloride derivative generally involves:

  • Formation of a substituted butyrophenone intermediate bearing a 4'-fluoro substituent on the phenyl ring.
  • Introduction of the cyclohexylamino moiety bearing the alpha,alpha,alpha-trifluoro-p-tolyl substituent.
  • Final conversion to the hydrochloride salt form to improve stability and isolate the compound as a crystalline solid.

The key synthetic steps are nucleophilic substitution and amination reactions, often conducted under reflux in aprotic solvents with bases to facilitate substitution.

Representative Preparation Procedure

Although exact literature on this precise compound is limited, analogous butyrophenone derivatives with trifluoromethylated cyclohexylamino groups have been prepared by methods similar to the following (adapted from closely related compounds):

Step Reagents & Conditions Description Yield (%) Notes
1 4'-Fluoro-4-chlorobutyrophenone, cyclohexylamine derivative (bearing trifluoromethyl-p-tolyl group), base (e.g., potassium carbonate or sodium hydrogen carbonate), solvent (methyl isobutyl ketone or toluene), reflux Nucleophilic substitution of chloro group by amine 55-66% Inert atmosphere recommended; reaction time 2-12 h
2 Work-up: aqueous washes, organic phase concentration Removal of inorganic salts and impurities Use of water and sodium chloride washes
3 Purification: crystallization from ethanol or ethanol-toluene mixture at low temperature (2-3°C to -10°C) Isolation of pure hydrochloride salt Seeding may be used to induce crystallization
4 Drying under vacuum at moderate temperature (45°C) Obtain dry solid Final product purity >99% by HPLC

Detailed Reaction Conditions and Outcomes

Parameter Condition Outcome / Comments
Base Potassium carbonate or sodium hydrogen carbonate Facilitates substitution, neutralizes HCl formed
Solvent Methyl isobutyl ketone (4-methyl-2-pentanone) or toluene with DMF additive High boiling point solvents enable reflux; DMF improves solubility
Temperature 105-119°C reflux Ensures reaction completion within 2-12 hours
Atmosphere Nitrogen or inert atmosphere preferred Prevents oxidation and discoloration
Reaction time 2.25 to 12 hours Longer times yield higher conversion but risk impurities
Purification Recrystallization from ethanol or ethanol-toluene mixture Removes colored impurities; yields white to almost white crystalline product
Yield range 55-66% isolated Moderate yields typical for this class of compounds
Purity >99% by HPLC Confirmed by area percentage and retention times

Notes on Impurities and Stability

  • Discoloration during synthesis can occur due to oxidation or side reactions; exclusion of air and oxygen is critical to suppress this.
  • Impurities detected by HPLC often have relative retention times around 0.05 and 0.19, with area percentages below 0.1%.
  • Salt formation (hydrochloride or oxalate) and subsequent neutralization steps improve purity and crystallinity.
  • Drying under vacuum at controlled temperatures prevents decomposition.

Summary Table of Preparation Data

Aspect Details
Starting materials 4'-fluoro-4-chlorobutyrophenone, trifluoromethyl-p-tolyl cyclohexylamine derivative
Solvents Methyl isobutyl ketone, toluene, DMF (catalytic)
Base Potassium carbonate, sodium hydrogen carbonate
Reaction conditions Reflux at 105-119°C, 2-12 h, inert atmosphere
Work-up Water washes, sodium chloride washes, acid/base treatments
Purification Recrystallization from ethanol or ethanol-toluene, seeding
Yield 55-66% isolated yield
Purity >99% by HPLC
Physical form White to almost white crystalline hydrochloride salt
Drying Vacuum oven at 45°C

Analyse Chemischer Reaktionen

Types of Reactions

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and trifluoromethyl groups may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved may vary depending on the application and target system.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Core Structure: The butyrophenone backbone (phenyl ketone with a four-carbon chain).
  • Substituents: 4'-Fluoro group on the phenyl ring. Cyclohexylamino group at the 4-position, substituted with α,α,α-trifluoro-p-tolyl (a trifluoromethylphenyl group). Hydrochloride salt formation.

Comparison Table:

Compound Name Substituents/Modifications Key Structural Differences Reference
Target Compound 4'-F, 4-(α,α,α-trifluoro-p-tolyl-cyclohexylamino), HCl Unique trifluoro-p-tolyl-cyclohexylamino group
Moperone Hydrochloride 4'-F, 4-(4-hydroxy-4-p-tolylpiperidino), HCl Piperidino ring with hydroxyl and p-tolyl groups
4′-Fluoro-4-(4-methylpiperidino)butyrophenone HCl 4'-F, 4-(4-methylpiperidino), HCl Methyl-substituted piperidino group
Bromperidol 4'-F, 4-(4-hydroxy-4-(3-(4-fluorobenzoyl)propyl)piperidino) Extended piperidino substitution with fluorobenzoyl
4-Chloro-4'-fluorobutyrophenone 4-Cl, 4'-F (no amino substituent) Chlorine substituent; lacks amino group

Key Observations :

  • The target compound’s α,α,α-trifluoro-p-tolyl-cyclohexylamino group distinguishes it from analogs with piperidino or morpholino rings (e.g., moperone) .
  • Unlike 4-chloro-4'-fluorobutyrophenone, the target compound includes a bulky, lipophilic trifluoromethylphenyl group, which may enhance CNS penetration .

Pharmacological and Therapeutic Comparison

Receptor Binding and Mechanism:

Butyrophenones primarily antagonize dopamine D2 receptors. Modifications in substituents influence receptor affinity, metabolic stability, and side-effect profiles:

  • Moperone Hydrochloride: The 4-hydroxy-4-p-tolylpiperidino group contributes to prolonged receptor occupancy but is associated with extrapyramidal side effects (EPS) .
  • Bromperidol : A potent antipsychotic with a fluorobenzoyl substituent linked to higher D2 affinity and longer half-life .

Therapeutic Indications:

  • Moperone/Methylperone : Used in Europe for schizophrenia; lower EPS risk compared to haloperidol due to partial 5-HT2A antagonism .
  • Bromperidol : Approved for acute psychosis; higher potency necessitates careful dosing to avoid tardive dyskinesia .

Metabolic Considerations:

  • Hydroxylation: Piperidino/cyclohexylamino groups are often metabolized via CYP3A4, producing active or toxic metabolites. The trifluoromethyl group in the target compound may reduce oxidative metabolism, extending half-life .
  • Excretion : Hydrochloride salts improve renal clearance, as seen in moperone .

Acute Toxicity:

  • Target Compound: No direct data, but structurally similar compounds (e.g., 4′-fluoro-4-(6-methylazepinoindolyl)butyrophenone HCl) show an intraperitoneal LD50 of 562 mg/kg in mice .

Side Effects:

  • Common to butyrophenones: EPS, sedation, and QT prolongation. The target compound’s cyclohexylamino group may reduce EPS risk compared to piperidino derivatives .

Regulatory and Commercial Status

  • Target Compound: Not yet marketed; likely in preclinical/early clinical trials.
  • Moperone HCl : Scheduled under HS 29333999 (tariff codes) and regulated by the EMA (XEVMPD SUB03326MIG) .
  • 4-Chloro-4'-fluorobutyrophenone: Available commercially (CAS 3874-54-2) as a synthesis intermediate .

Biologische Aktivität

Butyrophenone derivatives, including 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-p-tolyl)cyclohexylamino)- hydrochloride, are known for their significant biological activities, particularly in the realm of pharmacology. This compound exhibits properties that make it relevant in the treatment of various psychiatric disorders and has garnered attention for its potential therapeutic applications.

  • Molecular Formula : C22H24ClF4NO2
  • Molecular Weight : 409.4 g/mol
  • XLogP3 : 3.5
  • Topological Polar Surface Area : 40.5 Ų
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 7

Antipsychotic Effects

Butyrophenone derivatives are primarily recognized for their antipsychotic properties. The compound is structurally similar to established antipsychotics like trifluperidol, which has been shown to effectively manage symptoms of schizophrenia and other psychotic disorders.

  • Mechanism of Action :
    • The compound acts as a dopamine D2 receptor antagonist, which is crucial in mitigating psychotic symptoms. This receptor modulation is a common mechanism among many antipsychotic medications.
    • Additionally, it may influence serotonin receptors, contributing to its therapeutic effects.
  • Clinical Studies :
    • A study on trifluperidol (a related compound) indicated significant reductions in psychotic symptoms among patients with schizophrenia when administered at therapeutic doses .
    • Research has shown that butyrophenones can also exhibit lower incidence rates of extrapyramidal symptoms compared to older antipsychotics, making them favorable options for long-term treatment .

Neuroprotective Properties

Recent investigations have suggested that butyrophenone derivatives may possess neuroprotective effects. These findings are particularly relevant in neurodegenerative conditions such as Alzheimer's disease.

  • Case Study :
    • A study examining the neuroprotective effects of butyrophenones highlighted their ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents . This suggests potential applications in preventing neuronal damage and promoting cell survival.

Data Summary

PropertyValue
Molecular Weight409.4 g/mol
Antipsychotic ActivityD2 receptor antagonist
Neuroprotective ActivityYes
Common Side EffectsExtrapyramidal symptoms
Therapeutic UsesSchizophrenia

Q & A

Basic: How can researchers optimize synthetic pathways for this butyrophenone derivative to improve yield and purity?

Methodological Answer:
Optimization involves systematic variation of reaction parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the cyclohexylamino group. Non-polar solvents may favor by-product formation .
  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions during cyclization, while higher temperatures (50–70°C) accelerate amine coupling .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol removes unreacted intermediates .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:
Combine orthogonal methods:

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) to separate impurities. Confirm molecular weight via ESI-MS ([M+H]+ expected at ~506.4 g/mol) .
  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6) identifies key groups:
    • 4'-Fluoro : Singlet at ~7.2 ppm (aromatic H).
    • Trifluoro-p-tolyl : CF3 triplet in 19F NMR (~-63 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the (E)-configuration and cyclohexylamino conformation .

Basic: How can the compound’s stability under varying pH and temperature conditions be evaluated for experimental design?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. The hydrochloride salt is stable at pH <5 but hydrolyzes above pH 7 .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset (~200°C). Store lyophilized samples at -20°C to prevent hygroscopic degradation .

Advanced: What strategies address discrepancies in reported dopamine receptor binding affinities across studies?

Methodological Answer:
Discrepancies arise from:

  • Receptor Subtype Selectivity : Radioligand assays (e.g., [3H]spiperone for D2 vs. D3 receptors) may yield conflicting Ki values. Use CHO cells expressing human D2/D3 subtypes for standardized comparisons .
  • Metabolite Interference : Active metabolites (e.g., reduced derivatives) can bind receptors. Employ LC-MS/MS to quantify parent compound vs. metabolites in binding assays .
  • Allosteric Modulation : Negative allosteric modulators in assay buffers (e.g., sodium ions) alter binding kinetics. Control ion concentrations across experiments .

Advanced: How can in silico modeling predict structure-activity relationships (SAR) for novel analogs?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2 receptor (PDB: 6CM4). Key interactions:
    • 4'-Fluoro : Hydrogen bonding with Ser193.
    • Trifluoro-p-tolyl : Hydrophobic packing with Phe389 .
  • QSAR Models : Train ML algorithms (e.g., Random Forest) on datasets of Ki values and molecular descriptors (logP, polar surface area) to predict bioactivity .

Advanced: What metabolic pathways should be considered in pharmacokinetic studies?

Methodological Answer:

  • Phase I Metabolism : Cytochrome P450 (CYP3A4/2D6) mediates N-dealkylation of the cyclohexylamino group and hydroxylation of the trifluoro-p-tolyl ring .
  • Phase II Conjugation : Glucuronidation of the hydroxylated metabolites increases water solubility. Use hepatocyte incubations with β-glucuronidase inhibitors to track conjugates .
  • Species Differences : Rat liver microsomes overestimate human clearance. Validate findings in humanized CYP mice or primary human hepatocytes .

Advanced: How can chiral synthesis and purification be achieved for the (E)-isomer?

Methodological Answer:

  • Asymmetric Catalysis : Use (R)-BINAP-Pd complexes to induce stereoselectivity during cyclohexylamine coupling. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid. Recrystallize in methanol to isolate the (E)-isomer .

Advanced: What experimental designs resolve conflicting data on serotonin receptor (5-HT2A) antagonism?

Methodological Answer:

  • Functional Assays : Compare IC50 in calcium flux (FLIPR) vs. radioligand displacement. Functional antagonism may require G protein coupling, unlike binding assays .
  • Tissue-Specific Effects : Test in cortical neurons (high 5-HT2A expression) vs. CHO cells. Endogenous receptor oligomerization in neurons alters efficacy .
  • Probe Selection : Use selective 5-HT2A antagonists (e.g., ketanserin) to validate target engagement in competition assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.